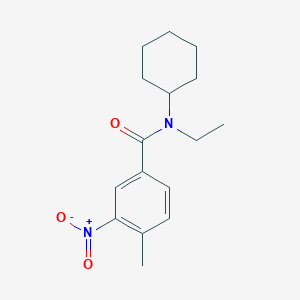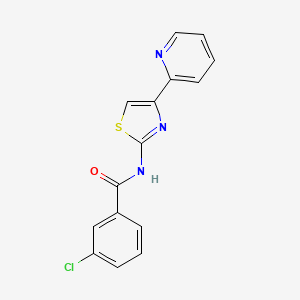
3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a chloro group and a thiazolyl-pyridine moiety. Compounds of this nature are often explored for their potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of Benzamide: The final step involves the acylation of the thiazolyl-pyridine intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
3-クロロ-N-(4-ピリジン-2-イル-チアゾール-2-イル)-ベンザミドの作用機序は、その特定の生物学的標的に依存します。 酵素、受容体、またはその他のタンパク質と相互作用して、生物学的経路の調節につながる可能性があります。 関与する正確な分子標的と経路は、詳細な生化学的研究が必要となります。
6. 類似の化合物との比較
類似の化合物
4-クロロ-N-(4-ピリジン-2-イル-チアゾール-2-イル)-ベンザミド: クロロ基が異なる位置にある類似の構造です。
3-ブロモ-N-(4-ピリジン-2-イル-チアゾール-2-イル)-ベンザミド: 臭素置換アナログです。
3-クロロ-N-(4-ピリジン-2-イル-チアゾール-2-イル)-ベンゼンスルホンアミド: スルホンアミド誘導体です。
独自性
3-クロロ-N-(4-ピリジン-2-イル-チアゾール-2-イル)-ベンザミドは、その特定の置換パターンによって独自であり、アナログと比較して異なる生物活性と化学反応性を示す可能性があります。
類似化合物との比較
Similar Compounds
4-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide: Similar structure with a chloro group at a different position.
3-Bromo-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide: Bromine substituted analog.
3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzenesulfonamide: Sulfonamide derivative.
Uniqueness
3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C15H10ClN3OS |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
3-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3OS/c16-11-5-3-4-10(8-11)14(20)19-15-18-13(9-21-15)12-6-1-2-7-17-12/h1-9H,(H,18,19,20) |
InChIキー |
CXXYOXYJJIVXSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11025553.png)
![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11025558.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitro-N-(2-nitrobenzoyl)benzamide](/img/structure/B11025561.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11025568.png)
![5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11025572.png)
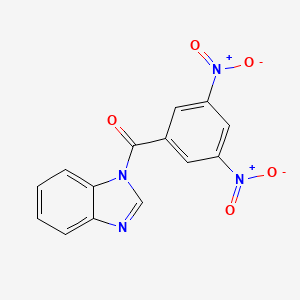
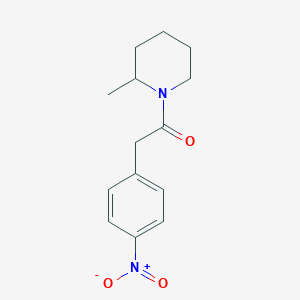
![Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11025593.png)
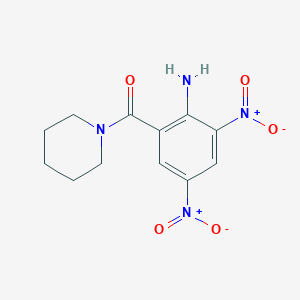
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025604.png)
![Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11025616.png)
![1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025620.png)
